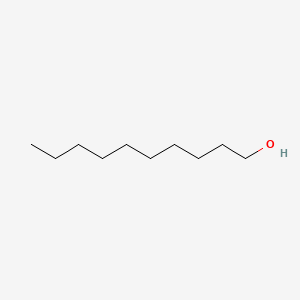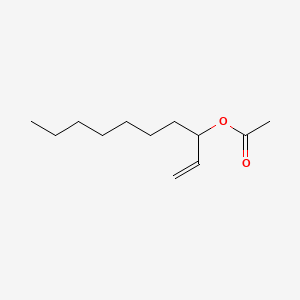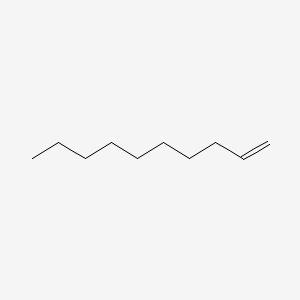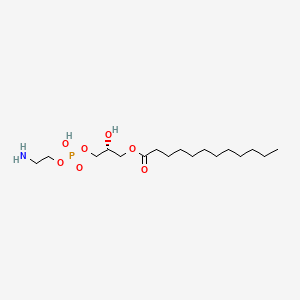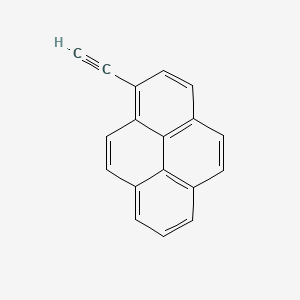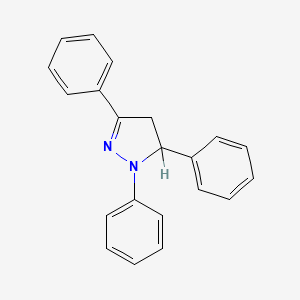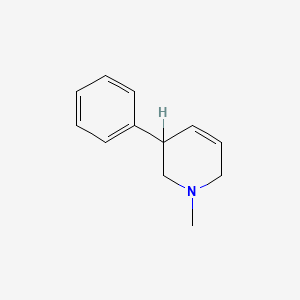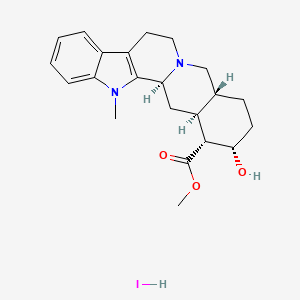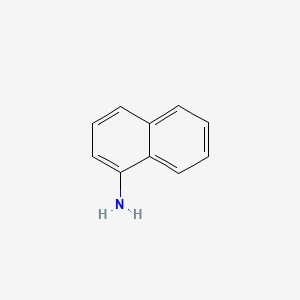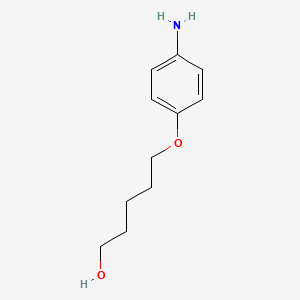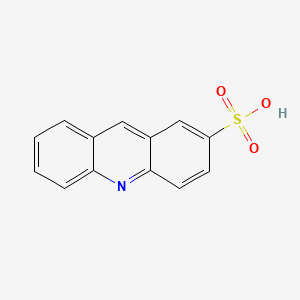
2-Acridinesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acridinesulfonic acid is a biochemical.
Aplicaciones Científicas De Investigación
Crystal Structures and DNA Interaction
2-Acridinesulfonic acid and related acridine compounds are notable for their interaction with nucleic acids, specifically DNA. Acridines are used in chemotherapeutic agents and show significant activity as anticancer drugs. Their DNA-binding ability is a key aspect of their cytotoxicity and kinetics of DNA interaction. The study of their crystal structures, especially in complex with nucleic acids, has been crucial in understanding their mechanism of action in cancer therapy (Adams, 2002).
Anticancer Properties
The anticancer properties of acridine derivatives have been a major focus of research. These compounds, including 2-Acridinesulfonic acid, have been utilized in cancer treatment due to their ability to intercalate into DNA and inhibit enzymes like topoisomerases and telomerases. This inhibition is critical in their antitumor action (Galdino-Pitta et al., 2013).
Physicochemical Properties and Drug Synthesis
The physicochemical properties of acridine derivatives, including their acid-base properties and aggregation behaviors, are important in the synthesis of potential drugs. The interaction of these compounds with other chemical entities, such as cyclodextrins, influences their properties and potential therapeutic applications (Němcová et al., 2006).
Chemiluminescence in Clinical Applications
Acridines, including 2-Acridinesulfonic acid derivatives, are used in chemiluminescence, particularly in clinical applications. Their sensitivity and dynamic range in chemiluminescent assays have led to diverse applications in clinical research, such as in protein and nucleic acid blotting, monitoring reactive oxygen species, and as detection reactions in various analytical techniques (Kricka, 2003).
Antibacterial Applications
Acridine compounds, including 2-Acridinesulfonic acid, have a long history of use as antimicrobial agents. Their antibacterial efficacy, particularly in the context of increasing drug-resistant bacterial infections, makes them a subject of renewed interest. This has led to the exploration of new derivatives and applications, such as in conjunction with low-power light for bactericidal action (Wainwright, 2001).
Fluorescence and Electrochemical Applications
2-Acridinesulfonic acid derivatives exhibit unique fluorescence and electrochemical properties. These properties make them useful in various scientific applications, such as in the development of fluorescent probes sensitive to pH and solvent polarity. They are also used in electrochemiluminescence, a type of chemiluminescence controlled by electrochemical techniques, which finds application in various scientific fields (Pereira et al., 2019); (Majeed et al., 2016).
Propiedades
Número CAS |
96460-82-1 |
|---|---|
Fórmula molecular |
C13H9NO3S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
acridine-2-sulfonic acid |
InChI |
InChI=1S/C13H9NO3S/c15-18(16,17)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14-13/h1-8H,(H,15,16,17) |
Clave InChI |
VPDHPIXLWQMFFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)S(=O)(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)S(=O)(=O)O |
Apariencia |
Solid powder |
Otros números CAS |
96460-82-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-Acridinesulfonic acid, |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



